2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane
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Overview
Description
2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane is a boron-containing compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is attached to a fluorinated methoxyphenyl group. The unique structure of this compound imparts it with distinct chemical properties, making it valuable for various applications in chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 5-fluoro-2-methoxyphenylboronic acid with appropriate reagents to form the dioxaborinane ring. One common method includes the use of boronic acids and derivatives in cross-coupling reactions, such as the Suzuki-Miyaura coupling . The reaction conditions often involve the use of palladium catalysts and bases under mild conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The fluorine and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with controlled temperatures and the use of appropriate solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of fluorinated and methoxylated phenyl derivatives.
Scientific Research Applications
2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane has several scientific research applications, including:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research into boron-containing compounds has shown potential in cancer therapy, particularly in boron neutron capture therapy (BNCT).
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom participates in the transmetalation step, where it transfers an organic group to a metal catalyst, facilitating the formation of new carbon-carbon bonds . The fluorine and methoxy groups on the phenyl ring can also influence the compound’s reactivity and selectivity in these reactions.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxyphenylboronic acid: This compound is a precursor in the synthesis of 2-(5-Fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane and shares similar reactivity in cross-coupling reactions.
(5-Fluoro-2-methoxyphenyl)methanol: Another related compound, which can undergo similar substitution reactions.
Uniqueness
This compound is unique due to the presence of the dioxaborinane ring, which imparts distinct chemical properties compared to its analogs. This structural feature enhances its stability and reactivity, making it a valuable compound for various synthetic applications.
Properties
Molecular Formula |
C10H12BFO3 |
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Molecular Weight |
210.01 g/mol |
IUPAC Name |
2-(5-fluoro-2-methoxyphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H12BFO3/c1-13-10-4-3-8(12)7-9(10)11-14-5-2-6-15-11/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
FTPDZTUNGVIROW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCCO1)C2=C(C=CC(=C2)F)OC |
Origin of Product |
United States |
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